molecular formula C19H30N2S B14205407 [4-(4-Hexylcyclohexyl)phenyl]thiourea CAS No. 832098-97-2

[4-(4-Hexylcyclohexyl)phenyl]thiourea

Cat. No.: B14205407
CAS No.: 832098-97-2
M. Wt: 318.5 g/mol
InChI Key: WLMUGDWAMLADNA-UHFFFAOYSA-N
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Description

[4-(4-Hexylcyclohexyl)phenyl]thiourea is a thiourea derivative characterized by a hexylcyclohexylphenyl substituent attached to the thiourea core (–N–C(=S)–N–). Thioureas are widely studied for their versatility in medicinal chemistry, materials science, and coordination chemistry due to their hydrogen-bonding capacity, planar geometry, and sulfur-based reactivity .

Properties

CAS No.

832098-97-2

Molecular Formula

C19H30N2S

Molecular Weight

318.5 g/mol

IUPAC Name

[4-(4-hexylcyclohexyl)phenyl]thiourea

InChI

InChI=1S/C19H30N2S/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)22/h11-16H,2-10H2,1H3,(H3,20,21,22)

InChI Key

WLMUGDWAMLADNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Hexylcyclohexyl)phenyl]thiourea typically involves the reaction of 4-(4-hexylcyclohexyl)aniline with thiocyanate compounds under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of [4-(4-Hexylcyclohexyl)phenyl]thiourea may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Hexylcyclohexyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Hexylcyclohexyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of thiourea derivatives with biological macromolecules. It may serve as a model compound for investigating the binding mechanisms of thiourea-based drugs.

Medicine

In medicine, [4-(4-Hexylcyclohexyl)phenyl]thiourea has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features can be exploited to develop drugs with specific biological activities.

Industry

In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(4-Hexylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. The hexylcyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Key Compounds for Comparison :

1-Cyclohexyl-3-(4-methylphenyl)thiourea ():

  • Substituents: Cyclohexyl and 4-methylphenyl groups.
  • Structural Impact: The cyclohexyl group enhances steric bulk, while the methylphenyl moiety contributes to aromatic interactions.

N-Cyclohexyl-N′-[4-(4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thiourea (): Substituents: Cyclohexyl and triazole-thione-functionalized phenyl groups.

1-(4-Acetylphenyl)-3-butyrylthiourea ():

  • Substituents: Acetylphenyl and butyryl groups.
  • Structural Impact: The acetyl group increases polarity, while the butyryl chain may influence solubility and conformational flexibility.
Comparison with [4-(4-Hexylcyclohexyl)phenyl]thiourea :
  • Hexylcyclohexyl vs. Cyclohexyl : The longer hexyl chain in [4-(4-Hexylcyclohexyl)phenyl]thiourea increases hydrophobicity compared to 1-cyclohexyl derivatives, likely enhancing membrane permeability in biological systems.

Physicochemical Properties

Spectroscopic Data :
Compound UV λmax (nm) IR ν(C=S) (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
[4-(Hexylcyclohexyl)phenyl]thiourea N/A* ~1294 (C=S) N/A*
1-{4-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-(trifluoromethyl)-phenyl)thiourea 257 (4.62) 1294 (C=S) 3.41 (d, –NH2, –CH2)
1-(4-Acetylphenyl)-3-butyrylthiourea N/A 1346, 1294 (C=S) C4–N1: 1.3864 Å (partial double bond)

*Data inferred from analogues. The hexylcyclohexyl group may redshift UV absorption compared to shorter-chain derivatives.

Key Observations :
  • C=S Stretching : All thioureas exhibit IR bands near 1294 cm⁻¹, confirming the thiocarbonyl group.
  • Planarity and Hydrogen Bonding : The planar thiourea core facilitates intramolecular hydrogen bonds (e.g., N–H⋯S) and π-conjugation, as seen in 1-(4-acetylphenyl)-3-butyrylthiourea .
Antiviral Activity :
  • N-Cyclohexyl-N′-[4-(4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thiourea (Compound 1, ):

    • Activity: MIC = 48 µg/mL against herpes simplex viruses (HSV-1, HSV-2).
    • Mechanism: Likely interference with viral replication via sulfur-metal interactions or hydrogen bonding.
  • However, excessive hydrophobicity could reduce aqueous solubility, limiting bioavailability.
Case Study :
  • 1-(4-Acetylphenyl)-3-butyrylthiourea (): Synthesized via refluxing thiourea precursors in ethanol/piperidine, followed by recrystallization.

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